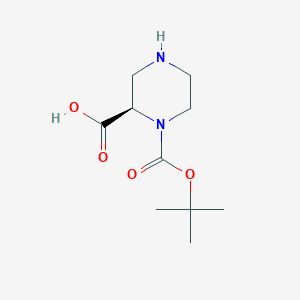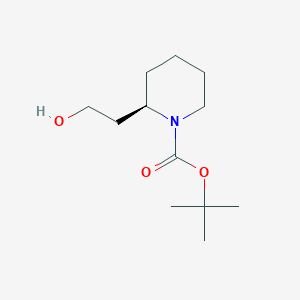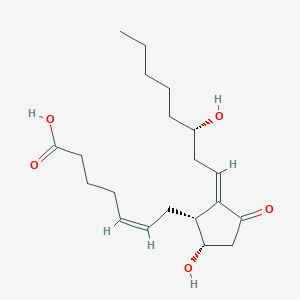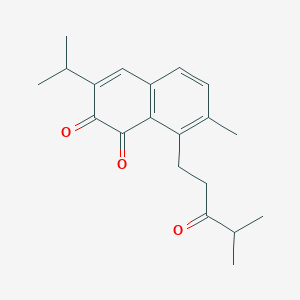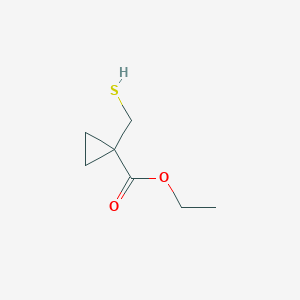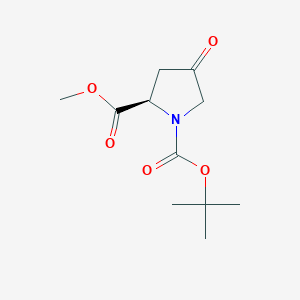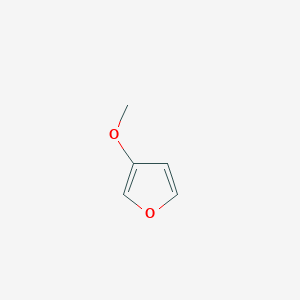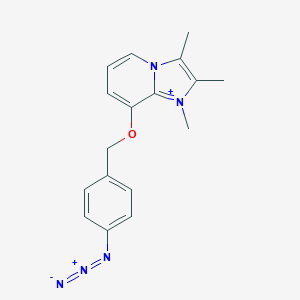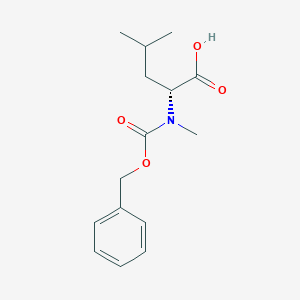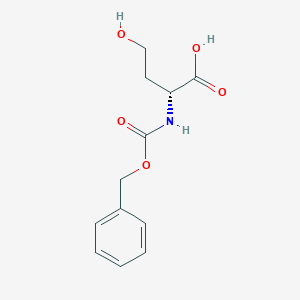
Pyridazine-3,4-diamine
Overview
Description
Pyridazine-3,4-diamine is a heterocyclic compound that contains a six-membered ring with two adjacent nitrogen atoms at positions 1 and 2, and two amino groups at positions 3 and 4. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
Pyridazine-3,4-diamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Pyridazine derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the development of agrochemicals and materials science
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyridazine-3,4-diamine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been associated with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that pyridazinone, a derivative of pyridazine, can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar way, leading to changes in cellular processes.
Biochemical Pathways
Pyridazine derivatives have been associated with a broad spectrum of activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The pyridazine ring is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties could potentially influence the ADME properties of this compound, impacting its bioavailability.
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . These activities suggest that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Pyridazine-3,4-diamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with cyclooxygenase (COX) enzymes, where it acts as an inhibitor. This interaction is significant in the context of anti-inflammatory and analgesic effects. Additionally, this compound has been shown to interact with tyrosine kinases, influencing cell signaling pathways and modulating cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby exhibiting potential anticancer properties. The compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell survival. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. For instance, its inhibition of cyclooxygenase (COX) enzymes occurs through competitive binding at the active site, preventing the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced inflammation and pain. Additionally, this compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA, thereby regulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound maintains its inhibitory effects on cellular functions, such as cell proliferation and enzyme activity, even after prolonged exposure. Some studies have reported gradual reduction in potency due to potential metabolic degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are excreted from the body. This compound’s effects on metabolic flux and metabolite levels have been studied to understand its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. Studies have shown that this compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. In the nucleus, this compound interacts with transcription factors and DNA, influencing gene expression. Its localization to mitochondria has also been observed, where it affects mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-3,4-diamine can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with 1,4-diketones under acidic conditions can yield pyridazine derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as amination, cyclization, and purification .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino groups into nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological properties .
Comparison with Similar Compounds
Pyrimidine-3,4-diamine: Similar in structure but with nitrogen atoms at positions 1 and 3.
Pyrazine-3,4-diamine: Contains nitrogen atoms at positions 1 and 4.
Pyridazine-3,5-diamine: Has amino groups at positions 3 and 5
Uniqueness: Pyridazine-3,4-diamine is unique due to its specific arrangement of nitrogen and amino groups, which imparts distinct chemical and biological properties. This arrangement allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
pyridazine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,5,7)(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFLYXZXQZSHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423339 | |
| Record name | pyridazine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61070-98-2 | |
| Record name | pyridazine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


